1-Amino-2-methylhexan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(9)6(2)5-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
HCCXCMPWGADUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 2 Methylhexan 3 Ol
Retrosynthetic Strategies for 1-Amino-2-methylhexan-3-ol
Retrosynthetic analysis, or the disconnection approach, is a technique for designing an organic synthesis by working backward from the target molecule to simpler, readily available starting materials. lkouniv.ac.in This process involves the imaginary breaking of bonds (disconnections) which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.inslideshare.net The idealized fragments generated are termed "synthons," which are then converted to their real-world chemical "synthetic equivalents." lkouniv.ac.in
A common and logical disconnection for 1,2-amino alcohols targets the carbon-heteroatom bond, in this case, the Carbon-Nitrogen (C-N) bond. egyankosh.ac.inscribd.com For this compound, this is classified as a 1,2-diX disconnection, as the two functional groups are on adjacent carbons. egyankosh.ac.in
The disconnection of the C1-N bond leads to two synthons: a primary amine synthon (⁻NH₂) and an electrophilic carbon synthon at the C1 position (⁺CH₂-). egyankosh.ac.in The most practical synthetic equivalent for the amine synthon is ammonia (B1221849) (NH₃). The electrophilic synthon, which has a positive charge adjacent to a hydroxyl-bearing carbon, finds a robust synthetic equivalent in an epoxide. egyankosh.ac.injournalspress.com Specifically, this would be 2-methyl-1,2-epoxyhexane . The forward reaction is the nucleophilic ring-opening of the epoxide by ammonia. diva-portal.orgegyankosh.ac.in This approach is a cornerstone for synthesizing β-amino alcohols. diva-portal.org
Table 1: Retrosynthetic Analysis via C-N Bond Disconnection
| Target Molecule | Bond Disconnected | Synthon 1 (Nucleophile) | Synthetic Equivalent 1 | Synthon 2 (Electrophile) | Synthetic Equivalent 2 |
|---|
An alternative retrosynthetic route involves the disconnection of the Carbon-Oxygen (C-O) bond at the C3 position. This strategy is fundamental for the synthesis of alcohols. egyankosh.ac.in Disconnecting the C3-O bond generates a nucleophilic hydroxyl synthon (⁻OH) and a carbocationic synthon at C3.
In a standard polar analysis, this would lead back to a suitable alkyl halide precursor for nucleophilic substitution. However, a more powerful strategy for forming the C-C backbone adjacent to the oxygen involves disconnecting a C-C bond, typically the C3-C4 bond. This disconnection points to a Grignard-type reaction. masterorganicchemistry.com This approach would involve an α-amino aldehyde as an electrophile and an organometallic reagent as a nucleophile. For instance, disconnecting the C3-C4 bond of this compound suggests the reaction between 2-amino-propanal and a propylmagnesium halide (a Grignard reagent). masterorganicchemistry.com
Table 2: Retrosynthetic Analysis via C-C Bond Disconnection (Leading to C-O Bond Formation)
| Target Molecule | Bond Disconnected | Synthon 1 (Nucleophile) | Synthetic Equivalent 1 | Synthon 2 (Electrophile) | Synthetic Equivalent 2 |
|---|
Conventional Organic Synthesis Routes
Reductive amination is a highly versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com The process involves the condensation of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is subsequently reduced to the corresponding amine. masterorganicchemistry.com This can often be performed in one pot.
To synthesize this compound, a logical precursor would be the corresponding β-amino ketone, 1-amino-2-methylhexan-3-one . The reduction of this ketone would yield the target secondary alcohol. pearson.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pearson.com Alternatively, the synthesis could start with 1-hydroxy-2-methylhexan-3-one , which would undergo reductive amination with ammonia. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comsmolecule.com
Table 3: Synthesis via Reductive Amination
| Precursor | Reagents | Product |
|---|---|---|
| 1-hydroxy-2-methylhexan-3-one | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) | This compound |
Grignard reactions are a fundamental tool for C-C bond formation, involving the addition of an organomagnesium halide to a carbonyl group. masterorganicchemistry.com To construct this compound, a secondary alcohol, the reaction would involve a Grignard reagent adding to an aldehyde. masterorganicchemistry.com
Following the retrosynthetic analysis (Section 2.1.2), this synthesis can be achieved by the addition of a propyl-based organometallic reagent to an α-amino aldehyde. The key reaction would be the nucleophilic attack of propylmagnesium bromide on the carbonyl carbon of 2-aminopropanal . A significant challenge in this approach is the presence of the acidic N-H protons in the amino group, which would react with and consume the highly basic Grignard reagent. Therefore, the amine functionality typically requires protection (e.g., as a carbamate (B1207046) or other suitable group) before the Grignard addition, followed by a deprotection step.
Table 4: Synthesis via Grignard Reagent Addition
| Grignard Reagent | Carbonyl Compound (Protected) | Intermediate Product | Final Product (after deprotection) |
|---|
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. ajrconline.orgfu-berlin.de These reactions are highly efficient as they build complex molecules from simple precursors in a single step, minimizing waste and purification efforts. fu-berlin.de
While a specific MCR for this compound is not prominently documented, established MCRs could be adapted for its synthesis. The Strecker synthesis , for instance, combines an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which can be further elaborated. ajrconline.orgfu-berlin.de A hypothetical approach could involve a variation of the Mannich reaction , which classically involves an aldehyde, an amine, and a carbonyl compound containing an enolizable proton. organic-chemistry.org An isocyanide-based MCR, such as the Ugi or Passerini reaction , could also be envisioned to assemble the core structure by combining multiple fragments that contribute to the final hexane (B92381) chain and its functional groups. organic-chemistry.orgresearchgate.net The power of MCRs lies in their ability to rapidly generate structural diversity from a set of simple building blocks. ajrconline.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The synthesis of specific stereoisomers of this compound is a primary focus in its chemical preparation. The molecule contains two stereocenters, at the C2 and C3 positions, which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The development of synthetic routes that can selectively produce a single desired isomer is crucial for its application and study. These methods leverage principles of asymmetric synthesis to control the three-dimensional arrangement of atoms.
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of chiral 1,2-amino alcohols from α-amino ketone precursors. This approach involves the reduction of a ketone group using hydrogen gas or a hydrogen source in the presence of a chiral metal catalyst. For the synthesis of this compound, the corresponding precursor would be 1-Amino-2-methylhexan-3-one.
Ruthenium and Iridium-based catalysts are prominent in this field. Chiral ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and diamines, coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the carbonyl, leading to a high enantiomeric excess (ee) of one alcohol stereoisomer. rsc.orgsioc-journal.cn Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, is often advantageous due to milder reaction conditions. acs.org Ruthenium complexes with ligands like (S,S)-TsDPEN are highly effective for the ATH of α-amino ketones, often achieving excellent yields and enantioselectivities greater than 99% ee. acs.orgnih.gov
The choice of catalyst and reaction conditions can be optimized to produce the desired stereoisomer of the final amino alcohol product.
Table 1: Representative Catalysts for Asymmetric Hydrogenation of α-Amino Ketones
| Catalyst System | Precursor Type | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| RuCl₂[(S)-xylbinap][(S)-daipen] | α-N-heteroaryl ketones | β-heteroaryl amino alcohols | Up to >99% |
| Ir-(R)-Spiro-based catalyst | α-Amino ketones | β-Amino alcohols | Up to 99.9% |
This table presents data from studies on analogous compounds to illustrate the potential efficacy for this compound synthesis. rsc.orgacs.orgresearchgate.net
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a classical yet robust method for controlling stereochemistry. This strategy involves covalently attaching a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs a subsequent reaction, such as alkylation or reduction, to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
For this compound, a chiral auxiliary like an Evans oxazolidinone could be used. google.comgoogle.com For instance, an N-acylated oxazolidinone could undergo a diastereoselective aldol (B89426) reaction with butanal to establish the stereocenters at C2 and C3. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the target amino alcohol. Another approach involves using a chiral amine, such as (S)-methylbenzylamine, as the source of nitrogen, which can direct the stereochemical outcome of subsequent transformations before being cleaved. google.com
This method offers high levels of predictability and stereocontrol, making it a valuable tool for accessing specific stereoisomers of complex molecules. acs.org
Enantioselective Epoxide Ring-Opening Reactions
The ring-opening of epoxides with nitrogen nucleophiles is a direct and atom-economical route to β-amino alcohols. rroij.com To achieve stereoselectivity in the synthesis of this compound, this reaction can be performed in several ways. One approach is the desymmetrization of a meso-epoxide using a chiral catalyst and an amine nucleophile. thieme-connect.com
Alternatively, a kinetic resolution of a racemic epoxide, such as racemic 1,2-epoxy-2-methylhexane, can be employed. In this process, a chiral catalyst promotes the reaction of one enantiomer of the epoxide with a nucleophile (e.g., an amine or azide) at a faster rate than the other, leaving the unreacted epoxide enantiomerically enriched and producing an enantiomerically enriched amino alcohol product. researchgate.net Various metal complexes, including those of iron, gadolinium, and tungsten, have been developed to catalyze these enantioselective ring-opening reactions, providing access to chiral β-amino alcohols in good yields and high enantioselectivity. thieme-connect.comresearchgate.net The reaction is typically highly regioselective and anti-stereoselective. rroij.com
Diastereoselective Control in Carbonyl Reduction Pathways
When a molecule already contains a chiral center, as in the precursor 1-amino-2-methylhexan-3-one, the reduction of the ketone can be influenced by this existing stereocenter. This is known as substrate-controlled diastereoselection. The outcome of the reduction depends significantly on the reducing agent used.
Chelation-controlled reduction, often achieved with reagents like zinc borohydride (Zn(BH₄)₂), can lead to the syn diastereomer. In this model, the metal atom coordinates to both the amino group and the carbonyl oxygen, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, non-chelating reducing agents, such as bulky lithium triethylborohydride (LiBEt₃H, "Super-Hydride"), typically favor the formation of the anti diastereomer through a Felkin-Ahn model, where steric hindrance dictates the trajectory of the nucleophilic attack. rsc.org By selecting the appropriate reducing agent, one can control the relative stereochemistry between the C2 and C3 centers.
Table 2: Reagent Control in Diastereoselective Reduction of β-Amino Ketones
| Reducing Agent | Proposed Model | Predominant Diastereomer |
|---|---|---|
| Zinc borohydride (Zn(BH₄)₂) | Chelation Control | syn |
This table is based on general principles of diastereoselective reduction of analogous β-amino ketones. rsc.org
Phase-Transfer Catalysis in Stereoselective Alkylation for Related Structures
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases, such as an aqueous and an organic phase. In asymmetric synthesis, chiral phase-transfer catalysts are used to shuttle one reactant into the other phase, enabling a stereoselective reaction to occur.
While not a direct route to this compound, asymmetric PTC is highly effective for the synthesis of α-amino acids, which can be precursors. organic-chemistry.org For example, the alkylation of a glycine (B1666218) Schiff base can be performed using a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids. organic-chemistry.orgorganic-chemistry.org This catalyst forms a chiral ion pair with the enolate of the glycine derivative, which is then alkylated with high enantioselectivity in the organic phase. This method could be envisioned to synthesize a chiral amino acid that is subsequently converted into this compound through further functional group manipulations. The technique is valued for its operational simplicity and effectiveness in establishing key stereocenters. rsc.orgpnas.org
Biocatalytic Approaches to this compound Production
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the production of chiral amino alcohols like this compound, several enzymatic strategies are highly effective.
One key method involves the use of ω-transaminases (ω-TAs). smolecule.com These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a ketone substrate. To synthesize this compound, a suitable keto-alcohol precursor could be stereoselectively aminated using an (R)- or (S)-selective ω-transaminase to install the amine at the C1 position with high enantiopurity. researchgate.net
Another powerful biocatalytic tool is the alcohol dehydrogenase (ADH). ADHs catalyze the stereoselective reduction of ketones to alcohols. Starting with the precursor 1-amino-2-methylhexan-3-one, an ADH with the appropriate stereopreference could be used to reduce the carbonyl group to a hydroxyl group, thereby setting the stereochemistry at the C3 position. Often, these enzymatic steps are combined in one-pot, multi-enzyme cascade reactions to improve efficiency. rsc.orgmdpi.com For instance, an ene-reductase (ER) could first reduce a double bond in an unsaturated precursor, followed by an ADH to reduce a ketone, creating two chiral centers in a sequential and controlled manner. mdpi.com
Table 3: Relevant Enzymes for Biocatalytic Synthesis
| Enzyme Class | Transformation | Substrate Example | Product Feature |
|---|---|---|---|
| ω-Transaminase (ω-TA) | Ketone amination | Keto-alcohol | Chiral amine |
| Alcohol Dehydrogenase (ADH) | Ketone reduction | Amino-ketone | Chiral alcohol |
Enzymatic Reduction Methodologies (e.g., Ene-reductases, Alcohol Dehydrogenases)
Enzymatic reduction offers a powerful tool for the stereoselective synthesis of amino alcohols. This can be achieved through a two-step, one-pot multi-enzymatic process starting from an unsaturated ketone. In a process analogous to the synthesis of the four stereoisomers of 4-methylheptan-3-ol, an ene-reductase (ER) first reduces the carbon-carbon double bond of a suitable precursor, followed by the reduction of the ketone functionality by an alcohol dehydrogenase (ADH) to create the chiral alcohol center. mdpi.comresearchgate.net The stereochemical outcome is controlled by the selection of the specific ER and ADH enzymes. mdpi.comresearchgate.net For instance, different enzymes from the Old Yellow Enzyme (OYE) family can produce opposite enantiomers of the intermediate ketone, which are then reduced by stereocomplementary ADHs. mdpi.comresearchgate.net
The reduction of the corresponding β-amino ketone is another viable route. Asymmetric transfer hydrogenation (ATH) using an Ir/α-substituted-amino acid amide complex can yield the anti-γ-amino alcohol, while asymmetric hydrogenation with a Rh-based BINAP catalyst can produce the syn-isomer. rsc.org Furthermore, alcohol dehydrogenases (ADHs) have been successfully used for the reduction of a wide range of ketones, including aliphatic and benzylic ketones, to their corresponding (S)-secondary alcohols with high enantioselectivity. nih.gov The use of ADHs in micro-aqueous organic systems or biphasic systems can overcome substrate inhibition and improve solubility. researchgate.net
Below is a table summarizing the enzymatic reduction of unsaturated ketones to chiral alcohols using different enzyme combinations, which could be applied to the synthesis of precursors for this compound.
| Entry | Ene-Reductase | Alcohol Dehydrogenase | Substrate | Product Stereoisomer | Reference |
| 1 | OYE2.6 | ADH440 | 4-methylhept-4-en-3-one | (3R,4S)-4-methylheptan-3-ol | mdpi.comresearchgate.net |
| 2 | OYE2.6 | ADH270 | 4-methylhept-4-en-3-one | (3S,4S)-4-methylheptan-3-ol | mdpi.comresearchgate.net |
| 3 | OYE1-W116V | ADH440 | 4-methylhept-4-en-3-one | (3R,4R)-4-methylheptan-3-ol | mdpi.comresearchgate.net |
| 4 | OYE1-W116V | ADH270 | 4-methylhept-4-en-3-one | (3S,4R)-4-methylheptan-3-ol | mdpi.comresearchgate.net |
Transaminase-Mediated Synthesis of Amino Alcohol Scaffolds
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. mdpi.com For the synthesis of this compound, a suitable precursor would be 1-hydroxy-2-methylhexan-3-one.
The synthesis of branched-chain amino alcohols can be achieved using branched-chain amino acid transaminases (BCATs), which naturally catalyze the synthesis and degradation of branched-chain amino acids like leucine, isoleucine, and valine. oup.comwikipedia.org Engineered ω-TAs have demonstrated high conversion rates for the amination of ketone substrates. For example, engineered ω-TAs from Ochrobactrum anthropi achieved 99% conversion of 5-methylhexan-2-one to the corresponding amine in 24 hours. smolecule.com
Enzymatic cascades coupling transketolase and transaminase reactions have been developed for the synthesis of chiral amino-alcohols. nih.gov This approach allows for the construction of the carbon skeleton and the introduction of the amino group in a sequential one-pot process.
The table below illustrates the use of different transaminases for the synthesis of chiral amines, a key step in producing amino alcohols.
| Entry | Transaminase Source | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |
| 1 | Ochrobactrum anthropi (engineered) | 5-methylhexan-2-one | Alanine | 99 | >99 | smolecule.com |
| 2 | Sphaerobacter thermophilus | Various amines | Pyruvate | - | >99 (for kinetic resolution) | mdpi.com |
| 3 | Commercial (S)-selective TA | (Hetero)aromatic ketones | (S)-α-methylbenzylamine | >95 | >99 | acs.org |
| 4 | Commercial (R)-selective TA | (Hetero)aromatic ketones | (R)-α-methylbenzylamine | >95 | >99 | acs.org |
Polyketide Synthase (PKS) Platforms for Analogous Branched Amino Alcohol Derivatives
Modular polyketide synthases (PKSs) offer a versatile platform for the biosynthesis of a wide array of complex molecules, including diols and amino alcohols. researchgate.netbiorxiv.org An engineered PKS platform has been developed for the production of medium- and branched-chain diols and amino alcohols. researchgate.netbiorxiv.org This system utilizes a versatile loading module and a terminal thioreductase (TR). The final step in the synthesis of amino alcohols on this platform is a transamination reaction catalyzed by specific transaminases. researchgate.netbiorxiv.org
By replacing the malonyl-coenzyme A (CoA)-specific acyltransferase (AT) in an extension module with methyl- or ethylmalonyl-CoA-specific ATs, the production of branched-chain diols and amino alcohols is enabled. researchgate.netbiorxiv.org This strategy has been successfully used to produce compounds like 1-aminohexan-3-ol, and holds the potential for the synthesis of this compound by incorporating the appropriate methyl-branched extender unit. The structural diversity of polyketides arises from the use of simple acyl building blocks, and recent studies have shed light on the biosynthetic logic behind this diversity. tandfonline.com
Optimization of Reaction Conditions and Process Development
The efficiency and selectivity of the synthesis of this compound, particularly in biocatalytic systems, are highly dependent on the reaction conditions.
Solvent Effects in Reaction Selectivity
The choice of solvent is critical in enzymatic reactions, as it can significantly influence enzyme activity, stability, and selectivity. acs.org For the enzymatic reduction of ketones, a clear correlation has been found between the logP of the organic solvent and enzyme activity, with higher logP values generally leading to better performance. researchgate.net The use of micro-aqueous systems with hydrophobic solvents like hexane has allowed for highly stereoselective reductions at high substrate concentrations. researchgate.net
In some cases, water-miscible organic solvents like DMSO have a stabilizing effect on enzymes and can increase the solubility of hydrophobic substrates. nih.gov However, the addition of organic co-solvents can also alter the enzyme's chemoselectivity and stereoselectivity, an effect that is more pronounced when the enzyme is less selective in an aqueous buffer. nih.gov For instance, in a study on an (R)-enantioselective ADH from Lactobacillus brevis, methyl tert-butyl ether (MTBE) was found to be the most effective organic solvent component in a biphasic system for the reduction of acetophenone. mdpi.com The ratio of the aqueous to the organic phase also plays a role, with a higher ratio sometimes leading to increased product formation due to higher enzyme stability. mdpi.com
Catalyst Design and Ligand Screening
In metal-catalyzed asymmetric synthesis of amino alcohols, the design of the catalyst and the choice of chiral ligand are paramount for achieving high enantioselectivity. For the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, various chiral β-amino alcohols have been evaluated as ligands. mdpi.com The rigidity of the ligand's structure, such as in (1S,2R)-1-amino-2-indanol, has been shown to be crucial for high enantioselectivity. mdpi.com
High-throughput screening methods, such as fluorescence-based assays, can accelerate the discovery of effective chiral catalysts and ligands for asymmetric transformations. nih.gov In the copper-catalyzed asymmetric synthesis of γ-amino alcohols, a screening of different ligands revealed that the choice of ligand, in combination with the solvent and temperature, significantly impacts both the yield and the enantiomeric ratio of the product. acs.org
The following table shows the effect of different ligands on the enantiomeric ratio in a Cu-catalyzed asymmetric amination reaction, highlighting the importance of ligand screening.
| Entry | Ligand | Solvent | Temperature (°C) | Enantiomeric Ratio (er) | Reference |
| 1 | L7 | Et2O | -10 | 94:6 | acs.org |
| 2 | L7 | 2-Me-THF | -10 | 94:6 | acs.org |
| 3 | (S,S)-L7 | Et2O | -10 | 5:95 | acs.org |
| 4 | L8 | Et2O | 0 | 89:11 | acs.org |
| 5 | L9 | Et2O | 0 | 88:12 | acs.org |
Temperature and Pressure Influence on Reaction Outcomes
Temperature is a critical parameter in enzymatic reactions, affecting both the rate of reaction and the stability of the enzyme. For transaminases, the optimal temperature can vary significantly depending on the source of the enzyme. Thermostable ω-TAs can exhibit optimal activity at temperatures as high as 60 °C or even 80 °C. mdpi.comresearchgate.net The stability of transaminases at elevated temperatures is a desirable trait for industrial applications. mdpi.com The optimal reaction temperature for a given transaminase is often determined by assessing its activity over a range of temperatures. researchgate.netresearchgate.net
The influence of pressure on enzymatic reactions is a less commonly studied parameter. However, research on the effects of ultra-high pressure (UHP) on enzymatic hydrolysis has shown that pressure can influence the reaction, for example, by affecting the taste profile of the resulting hydrolysates. mdpi.com While direct studies on the effect of pressure on the synthesis of this compound are not available, it is a variable that could potentially be explored to optimize reaction outcomes, particularly in terms of enzyme stability and activity. Chemical syntheses of amino alcohols, on the other hand, can require elevated temperatures and pressures, especially when using metal catalysts for amination of diols. rsc.orgrsc.org
Stereochemical Investigations of 1 Amino 2 Methylhexan 3 Ol
Chirality and Stereogenic Centers in 1-Amino-2-methylhexan-3-ol
The molecular structure of this compound contains two stereogenic centers, which are carbon atoms bonded to four different substituents. This inherent chirality means the molecule is non-superimposable on its mirror image, giving rise to multiple stereoisomers.
The two chiral centers in this compound are located at the C2 and C3 positions of the hexane (B92381) backbone.
C2 (Carbon at position 2): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an aminomethyl group (-CH2NH2), and the rest of the carbon chain containing the hydroxyl group.
C3 (Carbon at position 3): This carbon is attached to a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and the carbon chain leading to the amino group.
The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2^n possible stereoisomers. For this compound, with its two chiral centers, a total of four stereoisomers can exist.
Diastereomeric and Enantiomeric Relationships
The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Within each pair, the stereochemical configuration at both chiral centers is inverted. For instance, if one enantiomer has an (2R, 3R) configuration, its corresponding enantiomer will have a (2S, 3S) configuration.
Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. In the context of this compound, a stereoisomer from one enantiomeric pair will be a diastereomer to a stereoisomer from the other enantiomeric pair. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Diastereomers have different physical and chemical properties, a characteristic that is exploited in their separation.
Table 1: Stereoisomers of this compound and Their Relationships
| Stereoisomer Configuration | Relationship to (2R, 3R) |
| (2R, 3R) | - |
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Enantioselective Resolution Methods
The separation of enantiomers, a process known as resolution, is crucial for studying the properties of individual stereoisomers. Several techniques can be employed for the resolution of this compound.
Kinetic Resolution Techniques
Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are often employed as biocatalysts for the kinetic resolution of amino alcohols. For this compound, a racemic mixture can be subjected to enzymatic acylation. One enantiomer will react preferentially with an acyl donor in the presence of a lipase, leading to the formation of an acylated product, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated and unreacted amino alcohol can then be separated based on their different chemical properties. The choice of enzyme, acyl donor, and reaction conditions is critical to achieve high enantioselectivity.
Chiral Chromatography for Isomer Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. For the separation of the stereoisomers of this compound, high-performance liquid chromatography (HPLC) with a suitable CSP is a viable approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including amino alcohols. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Derivatization for Diastereomeric Salt Formation
A classical method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic mixture of this compound with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amino alcohol.
Methodologies for Absolute and Relative Stereochemical Assignment
Determining the absolute and relative stereochemistry of the separated isomers is the final and critical step in the stereochemical investigation.
The relative stereochemistry (the orientation of substituents at one chiral center relative to another) of the diastereomers of this compound can often be determined using nuclear magnetic resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons within the molecule, which can help in assigning the syn or anti relationship between the amino and hydroxyl groups.
The absolute stereochemistry (the R/S configuration at each chiral center) can be unequivocally determined by single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystalline solid, allowing for the precise determination of the spatial arrangement of all atoms. To apply this method, a suitable crystalline derivative of a single stereoisomer of this compound is required.
Another powerful technique for determining absolute configuration is the Mosher's method, which is an NMR-based technique. This involves the derivatization of the alcohol and amine functionalities with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. By analyzing the differences in the chemical shifts of the protons in the resulting diastereomers, the absolute configuration of the original stereogenic centers can be deduced.
Table 2: Summary of Stereochemical Investigation Methods for this compound
| Investigation Aspect | Method | Principle |
| Resolution | Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | |
| Stereochemical Assignment | NMR Spectroscopy (NOE) | Determination of relative stereochemistry through spatial proximity of atoms. |
| X-ray Crystallography | Direct determination of the three-dimensional structure and absolute configuration. | |
| Mosher's Method (NMR) | Determination of absolute configuration by analyzing NMR shifts of diastereomeric derivatives. |
Chiral Derivatizing Agent (CDA) NMR Spectroscopy
Chiral Derivatizing Agent (CDA) NMR spectroscopy is a powerful method for determining the enantiomeric purity of a chiral compound. The technique involves the reaction of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.
For this compound, a suitable CDA would react with either the amino or the hydroxyl group to create diastereomeric products. The relative integration of the distinct NMR signals for each diastereomer would then be used to calculate the enantiomeric excess (ee) of the original sample.
Hypothetical Data Table for CDA-NMR Analysis:
| Diastereomer | Proton Signal (ppm) | Integration |
| (R,S)-adduct | X.XX | 1.00 |
| (S,S)-adduct | Y.YY | 0.05 |
Note: This table is illustrative and not based on experimental data for this compound.
Chiral Solvating Agent (CSA) NMR Spectroscopy
Similar to CDA-NMR, Chiral Solvating Agent (CSA) NMR spectroscopy is used to determine enantiomeric purity. However, instead of forming covalent bonds, the CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These interactions are strong enough to induce chemical shift differences between the enantiomers in the NMR spectrum.
The choice of CSA is crucial and depends on the functional groups of the analyte. For this compound, a CSA capable of interacting with the amino and hydroxyl groups through hydrogen bonding or other non-covalent interactions would be selected.
Hypothetical Data Table for CSA-NMR Analysis:
| Enantiomer | Proton Signal (ppm) | Integration |
| R-enantiomer | A.AA | 1.00 |
| S-enantiomer | B.BB | 0.04 |
Note: This table is illustrative and not based on experimental data for this compound.
X-ray Crystallography of Derivatives (if applicable for single crystal studies)
X-ray crystallography is an unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule.
For this compound, which may not readily form crystals itself, derivatization with a molecule that promotes crystallization would be necessary. The resulting crystal structure would provide definitive proof of the relative and absolute configuration of the chiral centers. No published crystal structure for a derivative of this compound is currently available.
Optical Rotation Studies for Enantiomeric Purity
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. Each enantiomer of a chiral molecule will rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic property of a pure enantiomer under specific conditions (e.g., temperature, solvent, and wavelength of light).
By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be determined. However, the specific rotation value for enantiomerically pure this compound has not been reported in the literature.
Hypothetical Data Table for Optical Rotation Studies:
| Sample | Measured Rotation (°) | Specific Rotation [α] (°) | Enantiomeric Excess (%) |
| Sample A | +X.X | +Y.Y (literature value) | Z.Z |
Note: This table is illustrative and not based on experimental data for this compound.
Chemical Reactivity and Functionalization of 1 Amino 2 Methylhexan 3 Ol
Reactions at the Hydroxyl Group
The secondary hydroxyl group in 1-Amino-2-methylhexan-3-ol is a potential site for several key chemical transformations.
Esterification and Etherification Reactions
In theory, the hydroxyl group could undergo esterification when reacted with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding ester. Similarly, etherification to form ethers would be expected upon reaction with alkyl halides or under conditions such as the Williamson ether synthesis. However, no specific examples or conditions for these reactions with this compound have been reported.
Oxidation Pathways
Oxidation of the secondary alcohol group would be expected to yield a ketone, specifically 1-amino-2-methylhexan-3-one. Common oxidizing agents for such a transformation include chromates, permanganates, or more modern, selective reagents. The specific conditions and outcomes for the oxidation of this compound are not documented.
Nucleophilic Substitution Reactions
The hydroxyl group is generally a poor leaving group. To undergo nucleophilic substitution, it would first need to be activated, for instance, by protonation in the presence of a strong acid or by conversion to a tosylate or mesylate. Following activation, it could be displaced by a variety of nucleophiles. There are currently no published studies detailing such reactions for this compound.
Reactions at the Amino Group
The primary amino group is a key site for functionalization due to the nucleophilicity of the nitrogen atom.
Acylation and Alkylation Reactions
The primary amine is expected to readily undergo acylation with acyl chlorides or anhydrides to form amides. Alkylation, the reaction with alkyl halides, would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt. The specifics of these reactions, including reagents and conditions, have not been described for this compound in the available literature.
Amide and Imine Formation
While the amino group itself forms amides through acylation, it can also participate in reactions that form other functional groups. For instance, reaction with a carbonyl compound (an aldehyde or a ketone) would be expected to form an imine (a Schiff base) through a condensation reaction. No research detailing imine formation with this compound has been found.
Reduction of Amino Derivatives
While the primary amino group of this compound is in its most reduced state, it can be readily converted into other nitrogen-containing functional groups, or "amino derivatives," which can then undergo further reduction. A common derivative is the corresponding amide, formed by acylation of the amino group. The selective reduction of such an amide, in the presence of the existing hydroxyl group, is a key transformation.
The reduction of amides can be controlled to yield either amines or alcohols, depending on the reagents and conditions employed. ntu.edu.sgnih.gov For an N-acyl derivative of this compound, this would correspond to either regeneration of a substituted amine or cleavage of the C-N bond to yield an alcohol.
Recent advancements have led to highly chemoselective methods for the reduction of amides to alcohols. nih.govacs.org For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water provides a powerful system for this transformation under mild conditions. nih.govacs.org This method is notable for its excellent functional group tolerance and high yields for C-N bond cleavage, which would be advantageous for a molecule like this compound that also contains a hydroxyl group. nih.govacs.org
Alternative reagents for the controlled reduction of tertiary amides include dialkylboranes and aminoborohydrides. acs.org The steric and electronic properties of both the amide and the reducing agent can be tuned to favor the formation of the corresponding alcohol, aldehyde, or amine. acs.org Catalytic hydrogenation using well-defined ruthenium pincer complexes also offers a pathway for the selective reduction of amides to either amines or alcohols, often under milder conditions than traditional methods. nih.gov
Table 1: Selected Reagents for the Reduction of Amide Derivatives
| Reagent System | Product from Amide | Key Features |
|---|---|---|
| SmI₂/amine/H₂O | Alcohol | High chemoselectivity for C-N cleavage, mild conditions, broad functional group tolerance. nih.govacs.org |
| Dialkylboranes (e.g., 9-BBN) | Amine | Requires 2 equivalents for complete reduction. acs.org |
| Disiamylborane | Aldehyde | Utilizes 1 equivalent of a sterically hindered borane. acs.org |
| Aminoborohydrides | Alcohol, Amine, or Aldehyde | Product selectivity depends on the specific reagent and substrate. acs.org |
Reactions Involving Both Functional Groups
The proximate positioning of the amino and hydroxyl groups in a 1,3-relationship allows for concerted reactions, most notably the formation of heterocyclic rings.
Amino alcohols are key precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. acs.orgresearchgate.net The reaction of 1,3-amino alcohols with aldehydes or ketones can lead to the formation of 1,3-oxazine derivatives. ijrpr.comresearchgate.net This cyclocondensation reaction typically proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization. A variety of catalysts and reaction conditions can be employed to facilitate this transformation. ijrpr.com
For instance, the reaction of a 1,3-amino alcohol with an aldehyde can be catalyzed to produce dihydro-1,3-benzoxazines if an aniline-derived amino alcohol is used. acs.org While this compound is an aliphatic amino alcohol, similar principles apply to its cyclization with carbonyl compounds to form saturated 1,3-oxazine rings. The synthesis of these heterocycles is of significant interest due to their presence in many biologically active compounds. ijrpr.com
The bifunctional nature of this compound makes it a valuable building block for the assembly of more complex molecules. The presence of two distinct functional groups allows for orthogonal chemical operations, where one group can be reacted selectively while the other is protected or remains inert, to be used in a subsequent step.
Furthermore, the inherent chirality of this compound at the C2 and C3 positions makes it a useful chiral synthon. Chiral amino alcohols are widely used in asymmetric synthesis, both as chiral auxiliaries to control the stereochemistry of new stereocenters being formed and as integral parts of the final target molecule. The stereocenters on the this compound backbone can influence the facial selectivity of reactions at other parts of a growing molecule, enabling the synthesis of enantiomerically pure complex products.
Carbon-Carbon Bond Formation and Modification
Beyond the reactivity of the functional groups, the aliphatic hexane (B92381) chain of this compound can also be a site for chemical modification.
The functionalization of unactivated C(sp³)-H bonds on an alkyl chain is a significant challenge in organic synthesis. researchgate.netprinceton.edu However, the development of modern catalytic methods for C-H activation has opened up possibilities for the selective modification of such inert bonds. researchgate.netprinceton.edunih.gov In principle, the hexane backbone of this compound could be functionalized using transition metal catalysis. These reactions involve the cleavage of a C-H bond by a metal complex, followed by the introduction of a new functional group. nih.gov
Achieving regioselectivity on the hexane chain would be a primary challenge, as there are multiple secondary C-H bonds (at C4, C5) and a primary C-H bond (at C6) with similar reactivities. The existing functional groups might direct the C-H activation to a specific position, or they might need to be protected to prevent interference with the catalyst.
Radical-based methods also offer a pathway for the functionalization of alkyl chains. For example, a dual catalytic strategy combining photoredox and copper catalysis has been used for the regioselective amination and cross-coupling of nucleophiles with allyl alcohols. nih.gov While this specific methodology applies to unsaturated systems, it highlights the potential for developing radical-mediated strategies to functionalize the saturated hexane chain of this compound, potentially leading to the introduction of new substituents and the creation of more complex molecular architectures.
Analytical Methodologies for Structural Elucidation of 1 Amino 2 Methylhexan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular framework of 1-Amino-2-methylhexan-3-ol.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to carbons bearing heteroatoms, such as the amino and hydroxyl groups, will resonate at a lower field (higher ppm values).
Hydroxyl and Amino Protons: The protons of the hydroxyl (-OH) and amino (-NH₂) groups are expected to appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. Typically, the -OH proton resonates between 0.5-5.0 ppm, and the -NH₂ protons appear in the 1.0-4.5 ppm range.
Methine Protons: The protons on the carbons bearing the hydroxyl group (CH-OH) and the methyl group (CH-CH₃) will appear as multiplets due to coupling with neighboring protons. The proton adjacent to the hydroxyl group is expected to be in the 3.0-4.0 ppm region.
Methylene (B1212753) and Methyl Protons: The protons of the methylene (-CH₂-) and methyl (-CH₃) groups in the hexyl chain and the methyl substituent will resonate at a higher field (lower ppm values), typically in the 0.8-1.6 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbons bonded to Heteroatoms: The carbons directly attached to the oxygen of the hydroxyl group and the nitrogen of the amino group will be deshielded and thus appear at lower field values, typically in the range of 50-90 ppm and 30-60 ppm, respectively.
Alkyl Carbons: The remaining aliphatic carbons of the hexyl chain and the methyl group will resonate at higher fields, generally between 10-40 ppm.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| CH₃ (hexyl) | 0.8 - 1.0 (t) | ~14 |
| CH₂ (hexyl) | 1.2 - 1.6 (m) | ~22-35 |
| CH-CH₃ | 1.6 - 1.9 (m) | ~35-45 |
| CH-OH | 3.3 - 3.8 (m) | ~70-80 |
| CH₂-NH₂ | 2.5 - 3.0 (m) | ~45-55 |
| CH₃ (methyl) | 0.9 - 1.1 (d) | ~15-20 |
| NH₂ | 1.0 - 4.5 (br s) | - |
| OH | 0.5 - 5.0 (br s) | - |
Note: The expected chemical shifts and multiplicities (t = triplet, d = doublet, m = multiplet, br s = broad singlet) are approximate and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons in the this compound molecule, for instance, between the protons of the hexyl chain and the methine protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is essential for determining the relative stereochemistry of the chiral centers at C2 and C3.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. The molecular formula of this compound is C₇H₁₇NO. nih.govnih.gov HRMS can determine the exact mass of the protonated molecule ([M+H]⁺), which allows for the unambiguous confirmation of its elemental composition.
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₈NO⁺ | 132.1383 |
The experimentally measured mass from an HRMS analysis should be in very close agreement with the calculated exact mass, typically within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds.
Expected Fragmentation Pathways for [C₇H₁₇NO+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 132.1 | 114.1 | H₂O | Loss of the hydroxyl group |
| 132.1 | 115.1 | NH₃ | Loss of the amino group |
| 132.1 | 87.1 | C₃H₇ (propyl) | Cleavage of the C3-C4 bond |
| 132.1 | 72.1 | C₄H₉O | Cleavage adjacent to the amino group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amino groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium, may show two peaks for -NH₂ |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong, sharp |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
| N-H (Amine) | Bending | 1550 - 1650 | Medium |
The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch, while the N-H stretching vibrations typically appear in a similar region but are often sharper. The C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.
Chromatographic Separation and Purity Assessment of this compound
The structural elucidation and purity assessment of this compound rely on a suite of advanced analytical methodologies. Chromatographic techniques, in particular, are indispensable for separating this compound from potential impurities, including its various isomers, and for quantifying the enantiomeric excess, which is crucial for its ultimate application and stereochemical characterization.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound and separating it from its positional and diastereomeric isomers.
Gas Chromatography (GC):
Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. phenomenex.comsigmaaldrich.comlibretexts.orgnih.gov This process involves the chemical modification of the primary amine and hydroxyl functional groups. Common derivatization strategies for amino alcohols include silylation and acylation. phenomenex.comlibretexts.orgnih.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. phenomenex.com
Acylation: This involves reacting the amino and hydroxyl groups with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.comnih.gov
Once derivatized, the resulting compound can be effectively separated and analyzed on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities based on their mass spectra. The choice of a suitable capillary column, typically one with a non-polar or medium-polarity stationary phase, is critical for achieving the desired separation.
High-Performance Liquid Chromatography (HPLC):
HPLC offers a versatile alternative for the purity assessment and isomeric separation of this compound, often without the need for derivatization to improve volatility. However, derivatization can be employed to enhance detectability, especially when using UV-Vis or fluorescence detectors, as aliphatic amino alcohols lack a strong chromophore. researchgate.net
For the separation of positional isomers of compounds similar to this compound, reversed-phase HPLC is a common approach. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.
| Technique | Parameter | Illustrative Condition |
|---|---|---|
| Gas Chromatography (GC) | Derivatization | Acylation with Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium, constant flow | |
| Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min | |
| Detector | Mass Spectrometer (MS) | |
| High-Performance Liquid Chromatography (HPLC) | Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (Gradient Elution) | |
| Flow Rate | 1.0 mL/min | |
| Temperature | Ambient | |
| Detector | UV at 210 nm (or derivatization for fluorescence detection) |
Chiral Chromatography for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the definitive method for this purpose.
Chiral Gas Chromatography (GC):
For the enantioselective analysis of amino alcohols by GC, two main approaches are utilized:
Indirect Separation: The racemic mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.
Direct Separation: The racemic mixture is derivatized with an achiral reagent (as described in 5.4.1) and then separated on a chiral stationary phase (CSP). Cyclodextrin-based and amino acid derivative-based CSPs are commonly used for the separation of chiral amino alcohols. gcms.czresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used and effective technique for the enantiomeric resolution of amino alcohols. Similar to chiral GC, both indirect and direct methods can be employed.
Indirect Separation: This involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a conventional reversed-phase column.
Direct Separation: This is the more common approach and involves the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent performance in separating the enantiomers of amino alcohols. nih.govyakhak.org The separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.
A study on the chiral separation of aliphatic primary amino alcohols demonstrated successful enantioseparation after pre-column derivatization with o-phthaldialdehyde/mercaptoethanol on a Chiralcel OJ-3R column. nih.gov The method was validated and showed high sensitivity and simplicity. nih.gov Another approach involves the derivatization of amino alcohols with 9-anthraldehyde (B167246) to form 9-anthraldimine derivatives, which can then be resolved on polysaccharide-derived CSPs. researchgate.net
| Parameter | Condition |
|---|---|
| Derivatization | Pre-column with o-phthaldialdehyde/mercaptoethanol nih.gov |
| Chiral Stationary Phase | Chiralcel OJ-3R (Cellulose tris(4-methylbenzoate)) nih.gov |
| Mobile Phase | 20mM Ammonium (B1175870) formate (B1220265) : Acetonitrile (75:25, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Temperature | 40°C nih.gov |
| Detector | Fluorescence (Excitation: 345 nm, Emission: 450 nm) nih.gov |
Theoretical and Computational Studies of 1 Amino 2 Methylhexan 3 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-Amino-2-methylhexan-3-ol is instrumental in exploring its three-dimensional structure and the various conformations it can adopt. Due to the presence of multiple rotatable bonds, the molecule possesses a complex potential energy surface with numerous local minima, each corresponding to a different conformer.
Energy Minimization and Conformational Search Methods
To identify the stable conformers of this compound, a systematic conformational search is typically performed. This process involves generating a multitude of possible spatial arrangements of the atoms and then subjecting them to energy minimization to find the most stable structures.
A common approach begins with a molecular mechanics force field, such as MMFF94 or AMBER, to rapidly evaluate the energies of thousands of potential conformers. These initial structures can be generated through systematic grid searches around the rotatable bonds or by using stochastic methods like Monte Carlo simulations.
Once a set of low-energy conformers is identified, more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are employed to optimize the geometries and calculate their relative energies. This two-step approach balances computational cost with accuracy, providing reliable predictions of the conformational preferences of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 0.85 |
| C | -60° (gauche) | 0.95 |
| D | 0° (eclipsed) | 4.50 |
Note: The data in this table is hypothetical and for illustrative purposes.
Intermolecular Interactions and Hydrogen Bonding Networks
The amino and hydroxyl groups in this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, particularly between the hydroxyl hydrogen and the amino nitrogen (O-H···N), can significantly influence the conformational preferences of the molecule, often stabilizing folded structures.
In the condensed phase, intermolecular hydrogen bonds dominate, leading to the formation of complex networks. These interactions can be studied using molecular dynamics (MD) simulations, which provide a dynamic picture of how molecules interact with each other and with solvent molecules over time.
Analysis of the radial distribution functions from MD simulations can reveal the average distances and coordination numbers of hydrogen-bonded atoms, offering a detailed understanding of the liquid structure. These simulations are crucial for interpreting experimental data and for predicting physical properties such as boiling point and viscosity.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound that are not accessible through classical molecular modeling.
Electronic Structure Determination
The electronic structure of this compound can be elucidated using methods like DFT and ab initio calculations. These methods allow for the determination of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability.
The distribution of electron density can be visualized through electrostatic potential maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack.
Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G*)
| Property | Value |
| HOMO Energy | -9.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 11.6 eV |
| Dipole Moment | 2.3 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the O-H and N-H stretching modes, which are characteristic of the amino alcohol functionality.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be predicted. By comparing the calculated shifts for different conformers with experimental data, it is possible to gain insights into the dominant conformation of the molecule in solution.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretch | 3450 |
| N-H stretch | 3300, 3350 |
| C-H stretch | 2850-2960 |
| C-N stretch | 1150 |
| C-O stretch | 1050 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Studies of Reaction Mechanisms
Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
Role of 1 Amino 2 Methylhexan 3 Ol As a Building Block and Precursor in Advanced Synthesis
Utilization as a Chiral Building Block in Complex Organic Synthesis
1-Amino-2-methylhexan-3-ol is a chiral amino alcohol that serves as a valuable building block in the asymmetric synthesis of more complex molecules. Its stereogenic centers and functional groups—an amino group and a hydroxyl group—make it a versatile starting material for creating enantiomerically pure compounds. smolecule.com The specific arrangement of these functional groups allows for unique interactions with biological targets, making it particularly useful in pharmaceutical and fine chemical synthesis. smolecule.com
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, (2S)-2-([2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl]amino)-2-methylhexan-1-ol has been explored for its role as a toll-like receptor modulator, which is significant in the development of treatments for conditions like chronic hepatitis B. mdpi.comnih.gov The synthesis of such complex molecules often relies on the strategic use of chiral precursors like this compound to control the stereochemistry of the final product.
The utility of similar amino alcohols as chiral building blocks is well-established in organic synthesis. bldpharm.com For example, they are employed in the preparation of chiral ligands for asymmetric catalysis, highlighting the importance of their stereoselective synthesis to produce enantiomerically pure compounds for various applications. smolecule.com
Application as a Chiral Ligand in Asymmetric Catalysis
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions, leading to the preferential formation of one enantiomer over the other. The amino group can act as a coordination site for a transition metal, while the hydroxyl group can stabilize the resulting metal-ligand complex through hydrogen bonding. This dual functionality is a key feature in the design of effective chiral ligands.
While specific studies detailing the application of this compound as a chiral ligand are not extensively documented in the provided results, the broader class of amino alcohols is widely used for this purpose. researchgate.net For example, chiral ligands derived from amino alcohols have been successfully used in the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes and the enantioselective addition of organozinc reagents to ketones. researchgate.net The structural features of this compound suggest its potential for similar applications in asymmetric synthesis.
Precursor in the Synthesis of Diverse Chemical Scaffolds
This compound serves as a precursor for the synthesis of a variety of chemical scaffolds, which are core structures of molecules that can be further diversified. Its functional groups allow for a range of chemical transformations, making it a versatile starting point for creating new compounds.
A notable example is its use in the synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives. mdpi.comnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in biologically active compounds. Specifically, a derivative of this compound has been patented as a toll-like receptor modulator. mdpi.comnih.gov
Furthermore, the general class of amino alcohols, including this compound, can be biosynthetically produced and utilized as precursors for other valuable chemicals. A polyketide synthase (PKS) platform has been engineered to produce a variety of amino alcohols, which can then be further modified. biorxiv.org For example, post-PKS transamination can yield compounds like 1-amino-2-methyl-3-pentanol and 1-amino-2-methyl-3-hexanol. biorxiv.org This biosynthetic approach opens up possibilities for producing a diverse range of chemical structures from simple precursors.
Intermediate in the Development of New Synthetic Methodologies
The development of new synthetic methodologies often involves the use of model compounds to test and optimize reaction conditions. While direct evidence of this compound's use as a key intermediate in the development of entirely new synthetic methods is limited in the provided search results, its structural features make it a suitable candidate for such studies.
For instance, the development of novel Prins cyclization reactions, a powerful tool for constructing tetrahydropyran (B127337) rings found in many natural products, could potentially utilize amino alcohols as starting materials or key intermediates to explore new reaction pathways and stereochemical outcomes. ntu.edu.sg The presence of both a nucleophilic amino group and a hydroxyl group could influence the course of such cyclization reactions.
Moreover, the synthesis of complex molecules often requires the development of specific strategies and methods. The total synthesis of natural products or complex pharmaceutical agents frequently involves the creation of novel synthetic routes where intermediates, structurally similar to this compound, play a crucial role in validating new chemical transformations. acs.orguni-konstanz.de
Investigation of Derivatives for Material Science Applications (if non-biological)
Currently, there is limited information available specifically detailing the investigation of non-biological derivatives of this compound for material science applications. The primary focus of research on this compound and its derivatives appears to be in the areas of organic synthesis and medicinal chemistry.
However, the broader class of amino alcohols has been explored in the context of creating new materials. For instance, they can serve as building blocks for polymers. biorxiv.org The bifunctional nature of these molecules allows them to be incorporated into polymer chains, potentially imparting specific properties to the resulting material. The development of biosynthetic platforms for producing amino alcohols could make them more accessible for such applications in the future. biorxiv.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
